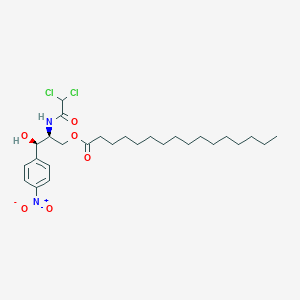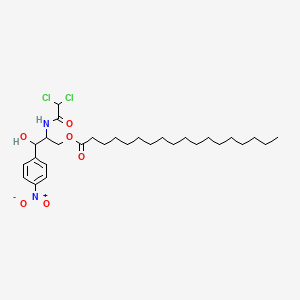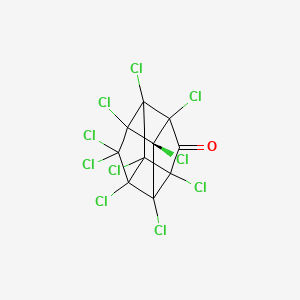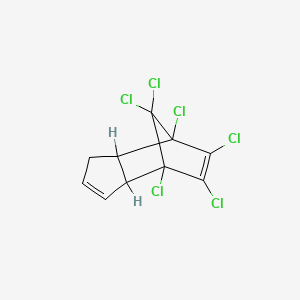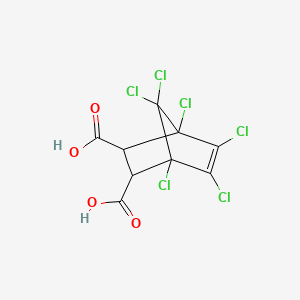
Cedefingol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cedefingol is a derivative of sphingosine, with potential antineoplastic activity. As a sphingosine derivative, cedefingol appears to inhibit protein kinase C (PKC), a kinase that plays an important role in tumorigenesis.
Wissenschaftliche Forschungsanwendungen
Biochemical and Pharmaceutical Research
Cedefingol has been a subject of interest in biochemical and pharmaceutical studies. The research has focused on its potential applications in these fields, exploring how it can contribute to advancements in medicine and biochemistry. This includes examining its interactions with various biological systems and potential therapeutic uses (Huo & Kok, 2008).
Climate Engineering Research
Cedefingol's implications in climate engineering research have been discussed, particularly in the context of ethical considerations. It's crucial to address the global public's consent and the potential risks and benefits associated with the use of such substances in climate engineering. This is part of the broader discourse on the responsible management of scientific innovation and its impact on the environment and society (Morrow, Kopp, & Oppenheimer, 2009).
Autophagy Induction in Solid Tumor Cells
Cedefingol (referred to as Safingol in the study) has been studied for its ability to induce autophagy in solid tumor cells. This process involves the inhibition of specific protein kinases and pathways, leading to the destruction of cancer cells through autophagy. This research highlights Cedefingol's potential in developing new cancer treatments, particularly in targeting tumor cells through biological pathways (Coward et al., 2009).
Data Sharing and Reuse in Scientific Research
Studies have also touched upon the broader context of Cedefingol's role in scientific research, emphasizing the importance of data sharing and reuse. This aspect is crucial for advancing research, as it ensures that valuable data on substances like Cedefingol is accessible, leading to more comprehensive and collaborative research efforts (Wallis, Rolando, & Borgman, 2013).
Sustainability in the Context of Bioeconomy and Circular Economy
The implications of Cedefingol in promoting sustainability through the joint application of bioeconomy and circular economy have been explored. This research contributes to understanding how substances like Cedefingol can be used responsibly and sustainably, aligning with global efforts to protect the environment and ensure resource efficiency (Abad-Segura et al., 2021).
Eigenschaften
CAS-Nummer |
35301-24-7 |
|---|---|
Produktname |
Cedefingol |
Molekularformel |
C20H41NO3 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]acetamide |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20-/m0/s1 |
InChI-Schlüssel |
CRJGESKKUOMBCT-PMACEKPBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)NC(=O)C)O |
SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cedefingol; SPC-101210; SPC 101210; SP101210; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







